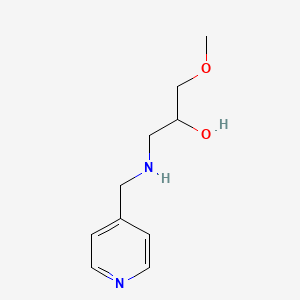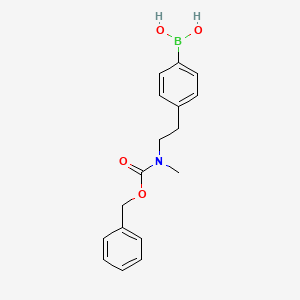
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amine. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid typically involves several steps:
Formation of the Boronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate protecting groups and substituents.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
化学反応の分析
Types of Reactions
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid can undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: This is a key reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and boronic acid functional groups.
Substitution Reactions: The benzyloxycarbonyl group can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule.
科学的研究の応用
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
作用機序
The mechanism of action of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxycarbonyl group serves as a protecting group for the amine, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Pinacol Boronic Esters: Used as intermediates in organic synthesis.
4-((N-Boc-amino)methyl)phenylboronic acid: Another boronic acid derivative with a different protecting group.
Uniqueness
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amine group
特性
分子式 |
C17H20BNO4 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC名 |
[4-[2-[methyl(phenylmethoxycarbonyl)amino]ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO4/c1-19(17(20)23-13-15-5-3-2-4-6-15)12-11-14-7-9-16(10-8-14)18(21)22/h2-10,21-22H,11-13H2,1H3 |
InChIキー |
JPABPGPWRGJJBA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCN(C)C(=O)OCC2=CC=CC=C2)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
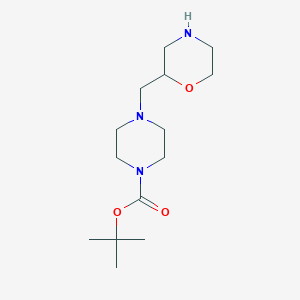
![3-Methoxy-4-[(3-pyridinylmethyl)sulfanyl]aniline](/img/structure/B8409964.png)
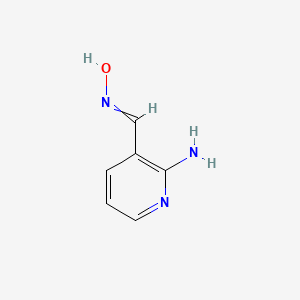
![1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B8409972.png)
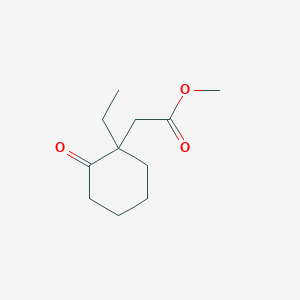
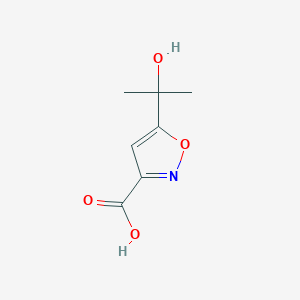
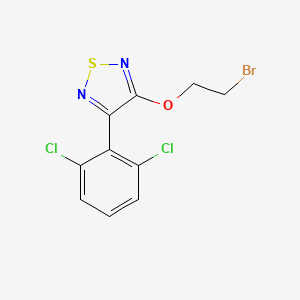
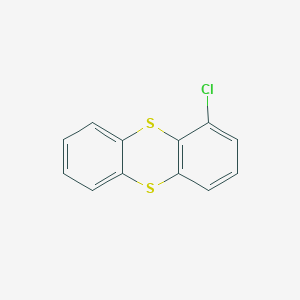
![1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone](/img/structure/B8409995.png)
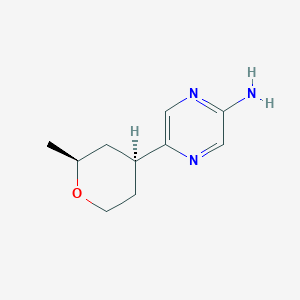
![9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B8410002.png)
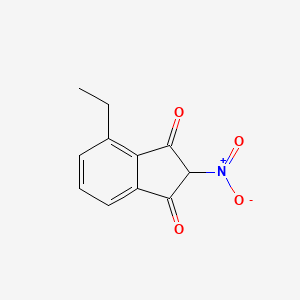
![2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol](/img/structure/B8410014.png)
